Lipophilicity (XLogP3) Comparison: 3‑Trifluoromethylphenyl vs. 4‑Fluorophenyl Analog
The target compound exhibits a computed XLogP3 of 3.5, compared with 2.7 for the closest commercially catalogued analog N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide (CAS 1105234-79-4) [1][2]. The 0.8 log-unit increase corresponds to an ~6.3-fold greater predicted octanol/water partition coefficient, which is expected to enhance passive membrane permeability and potentially blood–brain barrier penetration in cell-based assays [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide (CAS 1105234-79-4): XLogP3 = 2.7 |
| Quantified Difference | Δ XLogP3 = +0.8 (≈ 6.3× greater octanol/water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
This quantitatively defines the compound's advantage for projects requiring higher lipophilicity to engage intracellular or CNS targets, allowing medicinal chemists to select it over the more polar fluoro analog with confidence in the direction of property modulation.
- [1] PubChem Compound Summary for CID 30867195, 4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 30867063, N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide. National Center for Biotechnology Information (2025). View Source
